molecular formula C12H15BrFNO B1492380 2-(4-Bromo-2-fluorophenyl)-N,N-diethylacetamide CAS No. 2030483-55-5

2-(4-Bromo-2-fluorophenyl)-N,N-diethylacetamide

Cat. No.: B1492380
CAS No.: 2030483-55-5
M. Wt: 288.16 g/mol
InChI Key: ATJSDVYAGOBCOT-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C12H15BrFNO and its molecular weight is 288.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

2-(4-Bromo-2-fluorophenyl)-N,N-diethylacetamide is related to compounds with applications in organic synthesis and pharmaceutical chemistry. For instance, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen production, illustrates the relevance of halogen-substituted phenyl compounds in the synthesis of anti-inflammatory drugs. The development of efficient synthesis methods for such compounds is crucial for pharmaceutical manufacturing, showcasing the importance of research into halogenated acetamides (Qiu et al., 2009).

Pharmacological Applications

This compound and related structures have been studied for their potential pharmacological applications. For example, the synthesis and pharmacological assessment of acetamide derivatives have demonstrated potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, indicating the therapeutic potential of bromo- and fluoro-substituted acetamides (Rani et al., 2016).

Diagnostic and Imaging Applications

Compounds related to this compound have found applications in diagnostic imaging, particularly in positron emission tomography (PET). The synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using PET highlight the use of fluorinated and brominated compounds in developing radiotracers for neurodegenerative disorders (Fookes et al., 2008).

Material Science Applications

The synthesis of novel copolymers incorporating halogen ring-substituted 2-cyano-3-phenyl-2-propenamides demonstrates the application of bromo- and fluoro-substituted acetamides in material science. These compounds contribute to the development of materials with enhanced thermal and chemical properties, suitable for advanced technological applications (Kharas et al., 2015).

Environmental and Detection Applications

Research into the detection and quantification of toxic chemicals like fluoroacetamide shows the utility of related compounds in environmental monitoring and public health. The design and production of specific antibodies against fluoroacetamide, for instance, are crucial for developing rapid diagnostic tests and treatments for poisoning, illustrating the broader implications of research into fluorinated and brominated acetamides (Yang et al., 2020).

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c1-3-15(4-2)12(16)7-9-5-6-10(13)8-11(9)14/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJSDVYAGOBCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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